

NVS-CECR2-1 solvent control DMSO concentration limits

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Compound Focus: **Nvs-cecr2-1**

Cat. No.: S537871

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DMSO Concentration Guidelines

The table below summarizes DMSO concentration limits based on published methodologies for **NVS-CECR2-1**.

Assay Type	Reported Max [NVS-CECR2-1]	Implied Max [DMSO]*	Key Consideration
In vitro Binding (ITC)	Not specified (high μM range likely)	1-5%	Protein stability and complex solubility are primary concerns [1].
Cellular Phenotypic (Viability, FRAP)	20 μM [2]	0.1% - 0.5%	Maintain DMSO $\leq 0.5\%$ for cell health; use lowest effective concentration (e.g., 0.1% for 1-5 μM treatments) [2] [1].

Note: DMSO concentrations are calculated based on a common stock solution of 10-20 mM. For most cell-based experiments, you should aim to keep the final DMSO concentration **at or below 0.1%** to ensure cell viability is not compromised.

Experimental Protocols for Key Assays

Here are detailed protocols for key experiments using **NVS-CECR2-1**, adapted from the research.

Cytotoxicity (Cell Viability) Assay [2]

This protocol measures the cytotoxic effect of **NVS-CECR2-1** on various human cancer cell lines.

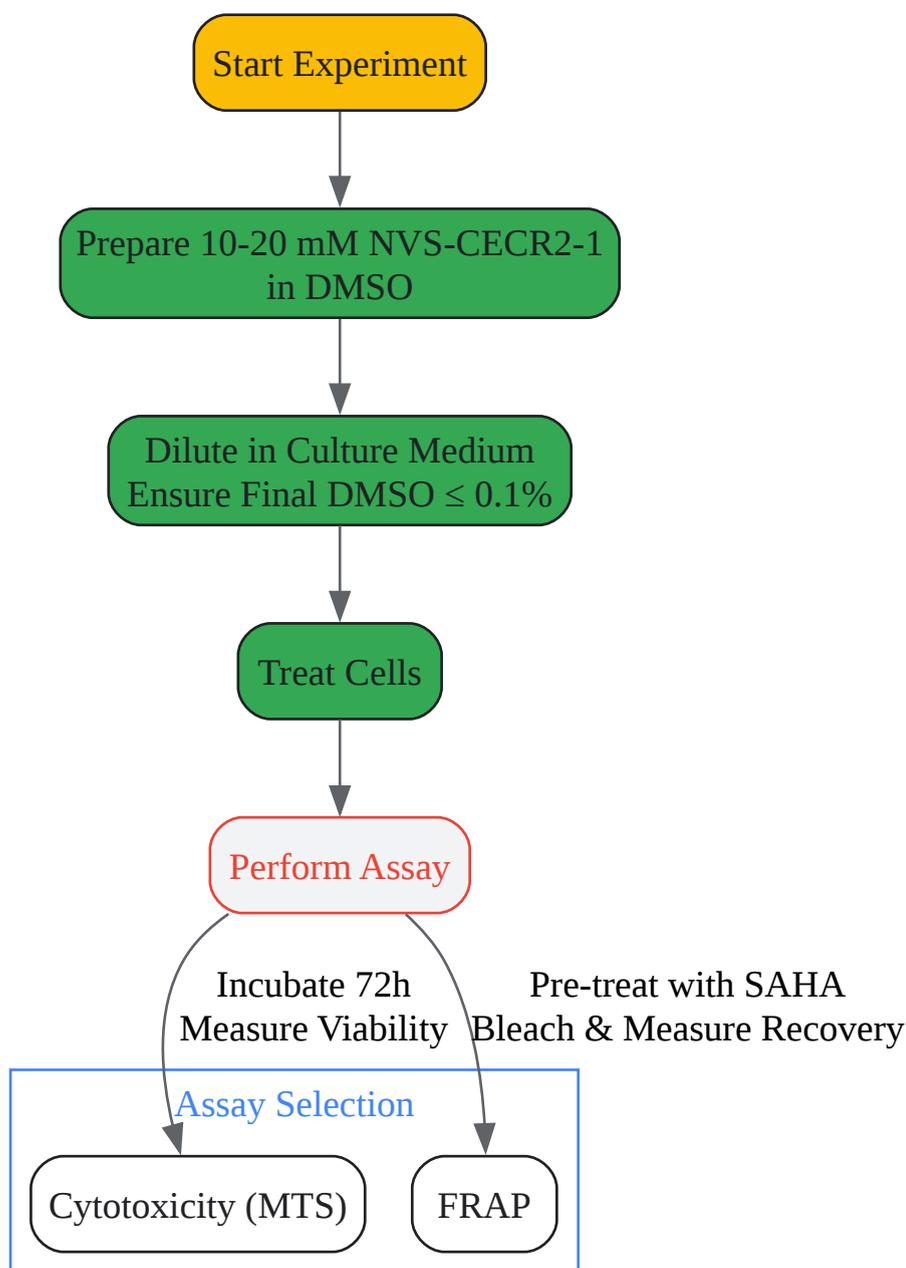
- **1. Cell Seeding:** Seed cells in a 96-well plate at a density optimal for your cell line (e.g., 3,000-5,000 cells/well) and culture for 24 hours.
- **2. Compound Treatment:** Prepare a dilution series of **NVS-CECR2-1** from a 10-20 mM DMSO stock in complete cell culture medium. Ensure the **final DMSO concentration is constant (e.g., 0.1%)** across all treated wells, including the vehicle control.
- **3. Incubation:** Treat cells with the compound for 72 hours.
- **4. Viability Measurement:** Add MTS reagent (or similar) to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
- **5. Data Analysis:** Calculate cell viability relative to the vehicle control (0.1% DMSO). Fit the dose-response data to determine the IC₅₀ value.

Fluorescence Recovery After Photobleaching (FRAP) Assay [1]

This protocol assesses the compound's ability to displace CECR2 from chromatin in live cells.

- **1. Cell Preparation:** Culture U2OS cells expressing full-length CECR2 (e.g., tagged with GFP) on imaging-grade dishes.
- **2. Histone Hyperacetylation:** Six hours before imaging, add 2.5 μ M SAHA (a histone deacetylase inhibitor) to increase global histone acetylation and enhance CECR2-chromatin binding.
- **3. Compound Treatment:** One hour before imaging, treat cells with **1 μ M or 5 μ M NVS-CECR2-1** (from a 10 mM DMSO stock, resulting in $\leq 0.05\%$ DMSO).
- **4. Imaging and Bleaching:** Use a confocal microscope to bleach a defined nuclear region with a high-intensity laser pulse. Monitor fluorescence recovery in the bleached area over time.
- **5. Data Analysis:** Plot the fluorescence recovery curve and calculate the half-recovery time. A longer half-recovery time after **NVS-CECR2-1** treatment indicates successful inhibition of CECR2's dynamic interaction with chromatin.

The workflow for these core experiments is summarized below:



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Troubleshooting Common Issues

- **Precipitation at High Concentrations:** If your compound precipitates out of solution during dilution, ensure you are adding the DMSO stock to the medium while vortexing or pipetting vigorously to ensure rapid mixing.

- **High Cytotoxicity in Vehicle Control:** If you observe unexpected cell death in your 0.1% DMSO control, confirm the purity of your DMSO (use sterile, cell culture-tested grade) and avoid repeated freeze-thaw cycles of the stock solution.
- **Lack of Phenotypic Effect:** If no effect is seen at reported concentrations, verify the activity of your stock solution using a positive control cell line like SW48 colon cancer cells, which are highly sensitive to **NVS-CECR2-1** [2].

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References

1. NVS-CECR2-1 [thesgc.org]
2. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 ... [nature.com]

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